ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Description
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a benzene ring bearing an ethyl carboxylate group and at the 4-position with a 2-thienylcarbonyl moiety. This structure integrates aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . The thienylcarbonyl group introduces electron-withdrawing and π-conjugated properties, while the ethyl carboxylate enhances solubility and reactivity in polar solvents.
Properties
IUPAC Name |
ethyl 4-[4-(thiophene-2-carbonyl)triazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-7-12(8-6-11)19-10-13(17-18-19)15(20)14-4-3-9-23-14/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNIPZIWYUIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives, which might alter the thienyl ring or the triazole moiety.
Reduction: Reduction reactions, typically involving hydrogenation, can target the triazole ring, leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various halides, acids, or bases depending on the desired modification.
Major Products: These reactions often lead to derivatives with modified pharmacological or physicochemical properties, enhancing their applicability in different scientific domains.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₁₆H₁₃N₃O₃S
- Molecular Weight : 327.36 g/mol
- CAS Number : 477847-86-2
Antimicrobial Properties
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate has demonstrated promising antimicrobial activity. Studies have shown its effectiveness against a range of bacteria and fungi:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
| Aspergillus niger | Low |
These findings suggest that the compound could be explored as a potential antimicrobial agent in pharmaceutical applications.
Anticancer Potential
Research indicates that derivatives of triazole compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell metabolism. This compound is hypothesized to interact with targets such as:
- Enzymes involved in DNA synthesis
- Protein kinases related to cancer progression
Further studies are needed to elucidate the precise mechanisms of action.
Study 1: Antimicrobial Activity Assessment
A study published in the Journal of Advanced Scientific Research evaluated the antimicrobial effects of various triazole derivatives, including this compound. The compound was tested against multiple strains using the disc diffusion method. Results indicated significant inhibition zones for Gram-positive bacteria compared to Gram-negative strains, suggesting a selective antimicrobial profile.
Study 2: Synthesis and Biological Evaluation
In another investigation, researchers synthesized a series of triazole derivatives and assessed their biological activities. This compound was among the compounds evaluated for its cytotoxic effects on cancer cell lines. The study found that it exhibited moderate cytotoxicity against certain cancer cells, warranting further exploration into its therapeutic potential.
Mechanism of Action
The compound's mechanism of action largely depends on its application. In medicinal chemistry, for instance, the thienyl and triazole rings may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal specific binding interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,4-disubstituted 1,2,3-triazoles, which are widely studied for their modular synthesis and tunable properties. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic Effects: The 2-thienylcarbonyl group in the target compound enhances electron-deficient character at the triazole ring compared to benzoyl or alkyl substituents, influencing reactivity in cross-coupling reactions . Substitution with electron-withdrawing groups (e.g., nitro, carbonyl) increases thermal stability but reduces solubility in non-polar solvents .
Regioselectivity: CuAAC ensures strict 1,4-regioselectivity, critical for applications requiring precise molecular geometry (e.g., enzyme inhibitors). Non-catalyzed or Ru-catalyzed methods yield mixtures (1,5- vs. 1,4-) .
Biological Activity :
- Thienyl-substituted triazoles exhibit higher antimicrobial activity compared to benzoyl analogs, attributed to sulfur’s electronegativity and improved membrane penetration .
Crystallographic Behavior: X-ray studies (using SHELXL refinements ) reveal that bulky substituents like 2-thienylcarbonyl induce non-planar conformations in the triazole ring, affecting packing efficiency in solid states.
Biological Activity
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate (CAS: 477847-86-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H13N3O3S
- Molecular Weight : 327.36 g/mol
- Structure : The compound features a thienylcarbonyl group linked to a triazole moiety, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains. A study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Properties
The compound's structural features suggest possible anticancer activity. Triazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may target cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of these enzymes can lead to reduced tumor growth and enhanced therapeutic outcomes in cancer treatment.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy Study | Evaluation of antibacterial properties | Demonstrated significant inhibition of bacterial growth against multiple strains. |
| Cancer Cell Line Study | Assessment of anticancer activity | Induced apoptosis in breast and lung cancer cell lines; IC50 values indicated potent activity. |
| Enzyme Inhibition Assay | Investigation of CDK inhibition | Showed promising results in inhibiting CDK activity, suggesting potential for targeted cancer therapy. |
Q & A
Q. What are the standard synthetic routes for ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate?
The synthesis typically involves multi-step organic reactions , including:
- Triazole ring formation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to construct the 1,2,3-triazole core .
- Esterification of the benzoic acid derivative using ethanol under acidic or reflux conditions .
- Thienylcarbonyl introduction through acylation reactions, such as coupling 2-thiophenecarbonyl chloride with the triazole intermediate .
Methodological Tip: Optimize reaction yields by controlling stoichiometry (e.g., 1:1 molar ratio for CuAAC) and using catalysts like glacial acetic acid to accelerate condensation steps .
Q. How do the functional groups in this compound influence its reactivity and biological potential?
Key functional groups include:
- 1,2,3-Triazole : Enhances metabolic stability and participates in hydrogen bonding, critical for target binding .
- Thienylcarbonyl : Introduces π-π stacking interactions with aromatic residues in biological targets, improving binding affinity .
- Ethyl benzoate : Increases lipophilicity, aiding membrane permeability .
Structural Analogs: Similar compounds (e.g., ethyl 4-aminobenzoate) show basic antimicrobial activity, while tetrazole derivatives exhibit anticonvulsant effects, highlighting the role of substituents .
Advanced Questions
Q. How can researchers optimize reaction conditions for higher yields of the triazole intermediate?
- Variable Screening : Test reaction time (4–8 hours), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% Cu(I)) to balance efficiency and side-product formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for CuAAC to improve solubility of azide and alkyne precursors .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the triazole product .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural characterization?
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for related triazole-quinoline hybrids .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing triazole protons from aromatic resonances) .
- Comparative Analysis : Cross-reference observed shifts with published data for analogous compounds (e.g., 116.90 ppm for triazole-attached carbons in related structures) .
Q. What methodologies are suitable for evaluating the compound's biological activity and target interactions?
- In Vitro Assays :
- Antimicrobial Screening : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases or proteases) .
- In Silico Studies :
- Molecular Docking : Employ AutoDock Vina to predict binding modes with proteins (e.g., leveraging the thienylcarbonyl group's π-stacking) .
- Pharmacophore Modeling : Identify critical interaction sites using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
